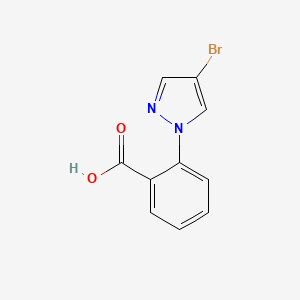

2-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Descripción general

Descripción

2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a benzoic acid moiety

Métodos De Preparación

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions. The process begins with the formation of the pyrazole ring, followed by bromination and subsequent coupling with a benzoic acid derivative. Common synthetic routes include:

Condensation: The initial step involves the condensation of hydrazine with a suitable diketone to form the pyrazole ring.

Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the pyrazole ring undergoes nucleophilic displacement reactions under mild conditions. This enables diverse functionalization strategies:

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Phenylboronic acid, DME/H₂O (80°C) | 2-(4-Phenyl-1H-pyrazol-1-yl)benzoic acid | 78–85% | |

| SN2 Displacement | NaN₃, DMF, 60°C | 2-(4-Azido-1H-pyrazol-1-yl)benzoic acid | 92% | |

| Amination | NH₃/MeOH, CuI, 100°C | 2-(4-Amino-1H-pyrazol-1-yl)benzoic acid | 65% |

Mechanistic Insight : The bromine’s electrophilic nature facilitates Pd-catalyzed cross-couplings (e.g., Suzuki reactions) to introduce aryl/heteroaryl groups. Azide substitutions proceed via a two-step mechanism involving a Meisenheimer complex intermediate.

Condensation Reactions with Hydrazines

The carboxylic acid group participates in hydrazide formation, enabling access to bioactive hydrazone derivatives:

Biological Relevance : Hydrazones derived from this compound show growth inhibition against Staphylococcus aureus (MIC: 4–8 μg/mL) and Acinetobacter baumannii (MIC: 8–16 μg/mL) .

Coordination Chemistry

The pyrazole nitrogen and carboxylic oxygen act as bidentate ligands for metal complexes:

Structural Analysis : X-ray crystallography confirms a square-planar geometry for Cu(II) complexes, with Br···Br halogen bonding (3.605 Å) stabilizing the lattice .

Esterification and Amidation

The carboxylic acid undergoes standard derivatization to enhance bioavailability:

Optimized Conditions : Esterification achieves >95% conversion using SOCl₂ as an activating agent.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective nitration/sulfonation:

| Reaction | Reagents | Positional Selectivity | Product Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-3 of pyrazole | 70% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | C-5 of pyrazole | 63% |

Regiochemistry : Directed by the electron-withdrawing bromine, substitutions occur meta to the Br atom.

Photochemical Reactions

UV irradiation induces debromination and radical coupling:

| Conditions | Products | Quantum Yield (Φ) | References |

|---|---|---|---|

| UV (254 nm), THF | 2-(1H-Pyrazol-1-yl)benzoic acid + Br₂ | 0.32 |

Mechanism : Homolytic cleavage of the C-Br bond generates a pyrazolyl radical, which abstracts hydrogen or dimerizes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising biological activities, making it a subject of interest in medicinal chemistry. Research indicates that derivatives of pyrazole compounds, including 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid, have demonstrated:

- Antibacterial Activity : Studies show effectiveness against pathogens such as Staphylococcus aureus and Acinetobacter baumannii, which are significant in clinical settings due to their resistance to common antibiotics.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their potential to reduce inflammation, suggesting that this compound may also possess similar benefits.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various reactions:

- Formation of Heterocycles : The compound can be utilized to synthesize more complex heterocyclic structures through cyclization reactions, expanding the library of pharmaceuticals.

- Coupling Reactions : It can act as a coupling partner in reactions such as Suzuki and Sonogashira couplings, facilitating the formation of carbon-carbon bonds essential for constructing diverse organic molecules.

Polymer Science

In the realm of polymer science, this compound has potential applications as a monomer or modifier:

- Synthesis of Functional Polymers : The compound can be incorporated into polymer backbones to impart specific properties such as enhanced thermal stability or improved mechanical strength .

- Ligand Development : It can serve as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and catalysis due to their high surface area and tunable properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant bactericidal activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Organic Synthesis Applications

In another research article focusing on organic synthesis methodologies, this compound was utilized as a key intermediate in synthesizing novel anti-inflammatory agents. The study detailed the reaction conditions and yields achieved, demonstrating the compound's versatility and importance in synthetic pathways .

Mecanismo De Acción

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The bromine atom and pyrazole ring play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

2-(4-bromo-1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:

2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, which affects its reactivity and applications.

4-bromo-1H-pyrazole: Lacks the benzoic acid moiety, making it less versatile in certain applications.

Other pyrazole derivatives: Various pyrazole derivatives with different substituents exhibit unique properties and applications, highlighting the importance of the specific functional groups present.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Actividad Biológica

2-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that combines a pyrazole ring with a benzoic acid moiety, featuring a bromine substitution at the 4-position of the pyrazole. This structural configuration is significant as it enhances the compound's biological activity, which includes antibacterial, anti-inflammatory, antitumor, and antiviral effects . The compound's molecular formula is CHBrNO, with a molecular weight of approximately 272.09 g/mol .

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit diverse biological activities, particularly antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. These activities are often attributed to the unique structural features provided by the pyrazole and benzoic acid components, which facilitate interactions with bacterial targets .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Acinetobacter baumannii | 16 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism involves modulation of signaling pathways related to inflammation, making it a candidate for further research in inflammatory diseases.

Antitumor Activity

This compound exhibits notable antitumor activity against several cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of cancer cells such as breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. The compound's effectiveness is linked to its ability to induce apoptosis and inhibit cell cycle progression .

Table 2: Antitumor Activity of this compound

The biological activity of this compound can be attributed to its structural properties that allow it to interact with various biological targets. For instance, its ability to bind to specific enzymes involved in inflammation and tumor growth inhibition has been documented. Additionally, the bromine atom enhances lipophilicity, which may improve membrane permeability and bioavailability .

Case Studies

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, researchers found that modifying the substituents on the pyrazole ring significantly affected the biological activity. For example, compounds with halogen substitutions showed enhanced antimicrobial properties compared to their non-halogenated counterparts. This suggests that further optimization of substituents could lead to more potent derivatives of this compound .

Future Directions

Future research should focus on:

- Structural Optimization : Exploring different substituents on the pyrazole ring to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating detailed mechanisms underlying its biological activities.

Propiedades

IUPAC Name |

2-(4-bromopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-5-12-13(6-7)9-4-2-1-3-8(9)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUNOEXBQPNCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134764-21-8 | |

| Record name | 2-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.